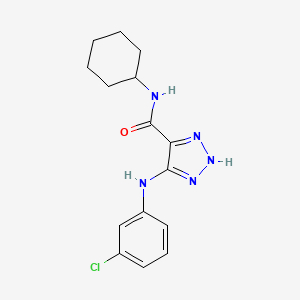
5-((3-chlorophenyl)amino)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would include information on what types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, stability, etc.).Scientific Research Applications
Structural Analysis and Properties
- 1,2,4-Triazole Derivatives : 1,2,4-triazole derivatives, including compounds similar to 5-((3-chlorophenyl)amino)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide, have been structurally characterized, revealing nearly planar molecules with stabilizing N-H...N hydrogen bonds, which could be significant in understanding the chemical behavior of such compounds (Velavan et al., 1997).
Synthesis and Chemical Reactions
- Multicomponent Reaction Product : A novel spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was synthesized, indicating the potential of 5-amino-1,2,3-triazole-4-carboxamide in facilitating the formation of complex heterocyclic structures, which could be relevant for the synthesis of various derivatives (Gladkov et al., 2018).
- Cycloaddition and Derivative Synthesis : Ruthenium-catalyzed synthesis of triazole-based scaffolds, including 5-amino-1,2,3-triazole-4-carboxylates, highlights the utility of such compounds in developing biologically active and peptidomimetic structures (Ferrini et al., 2015).
Antimicrobial Applications
- Antimicrobial Activity : Novel 1,2,4-triazole derivatives have shown promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
- Antibacterial and Antifungal Effects : Specific 1H-1,2,3-triazole-4-carboxamides demonstrated effective antibacterial and antifungal activities, indicating their potential in addressing various infectious diseases (Pokhodylo et al., 2021).
Additional Applications
- Antioxidant Properties : Some 1,2,4-triazole derivatives exhibited antioxidant and antiradical activities, suggesting their potential use in oxidative stress-related applications (Bekircan et al., 2008).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc. It would also include information on safe handling and disposal procedures.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or further studies that could be done to better understand its properties or mechanisms of action.
Please note that the availability of this information would depend on the extent of research that has been done on the specific compound. For novel or less-studied compounds, some of this information may not be available. In such cases, researchers often use related compounds or predictive models to make educated guesses about the compound’s properties and behavior.
properties
IUPAC Name |
5-(3-chloroanilino)-N-cyclohexyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-10-5-4-8-12(9-10)17-14-13(19-21-20-14)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,18,22)(H2,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBWLLFHBHFMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2806742.png)
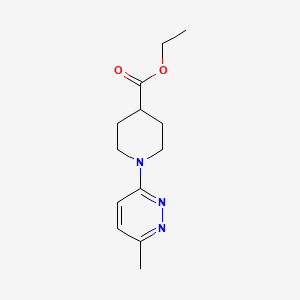
![4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2806747.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(1,4-thiazinan-4-yl)methanone](/img/structure/B2806752.png)
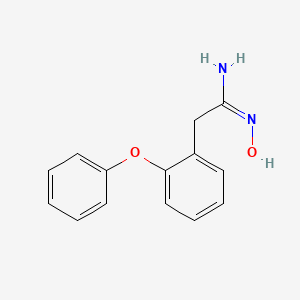

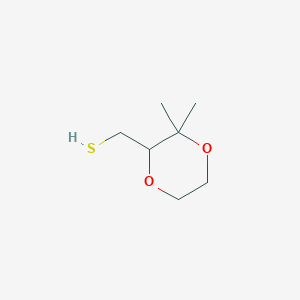
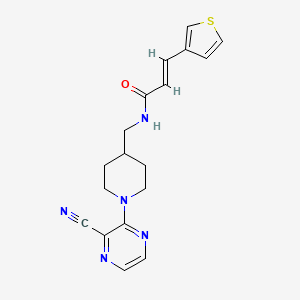
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2806760.png)
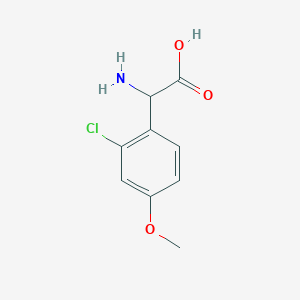
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2806762.png)

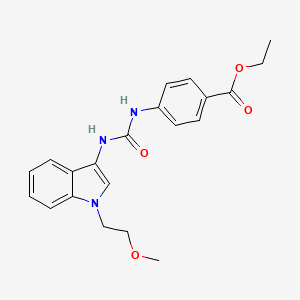
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2806765.png)